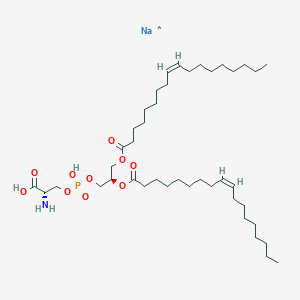
sodium O-(((R)-2,3-bis(oleoyloxy)propoxy)oxidophosphoryl)-L-serinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium O-((®-2,3-bis(oleoyloxy)propoxy)oxidophosphoryl)-L-serinate is a complex organic compound that belongs to the class of organophosphates This compound is characterized by its unique structure, which includes a phosphoryl group bonded to a serine derivative and two oleoyloxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sodium O-((®-2,3-bis(oleoyloxy)propoxy)oxidophosphoryl)-L-serinate typically involves multiple steps One common method starts with the preparation of the serine derivative, which is then reacted with oleic acid to form the oleoyloxy groups The phosphoryl group is introduced through a phosphorylation reaction, often using phosphoryl chloride or a similar reagent
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The process typically includes purification steps such as crystallization or chromatography to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Sodium O-((®-2,3-bis(oleoyloxy)propoxy)oxidophosphoryl)-L-serinate can undergo various chemical reactions, including:
Oxidation: The oleoyloxy groups can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The phosphoryl group can be reduced under specific conditions to form phosphines.
Substitution: The serine derivative can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of epoxides, while reduction can yield phosphines.
Aplicaciones Científicas De Investigación
Sodium O-((®-2,3-bis(oleoyloxy)propoxy)oxidophosphoryl)-L-serinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphate compounds.
Biology: The compound is studied for its potential role in cellular signaling and as a model compound for studying phospholipid interactions.
Industry: The compound is used in the production of specialty chemicals and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of sodium O-((®-2,3-bis(oleoyloxy)propoxy)oxidophosphoryl)-L-serinate involves its interaction with specific molecular targets and pathways. The phosphoryl group can interact with enzymes and proteins, potentially modulating their activity. The oleoyloxy groups may facilitate the compound’s incorporation into lipid membranes, affecting membrane properties and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Sodium glycerophosphate: Used in medical applications as a source of phosphate.
Sodium cyclopentadienide: An organosodium compound used in organic synthesis.
Sodium tetraphenylborate: Used in analytical chemistry for the precipitation of potassium ions.
Uniqueness
Sodium O-((®-2,3-bis(oleoyloxy)propoxy)oxidophosphoryl)-L-serinate is unique due to its combination of a serine derivative with oleoyloxy and phosphoryl groups. This unique structure imparts specific chemical and biological properties, making it valuable for a wide range of applications.
Propiedades
Fórmula molecular |
C42H78NNaO10P |
|---|---|
Peso molecular |
811.0 g/mol |
InChI |
InChI=1S/C42H78NO10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(44)50-35-38(36-51-54(48,49)52-37-39(43)42(46)47)53-41(45)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h17-20,38-39H,3-16,21-37,43H2,1-2H3,(H,46,47)(H,48,49);/b19-17-,20-18-;/t38-,39+;/m1./s1 |
Clave InChI |
BFELZCFBGSWOJS-YORIBCANSA-N |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@@H](C(=O)O)N)OC(=O)CCCCCCC/C=C\CCCCCCCC.[Na] |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCCCCCCC=CCCCCCCCC.[Na] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-butyl N-[1-[(E)-N'-hydroxycarbamimidoyl]cyclopentyl]carbamate](/img/structure/B13655103.png)
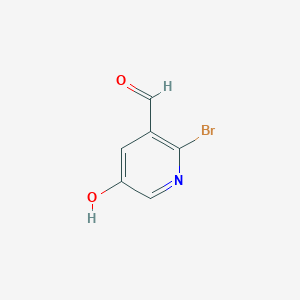
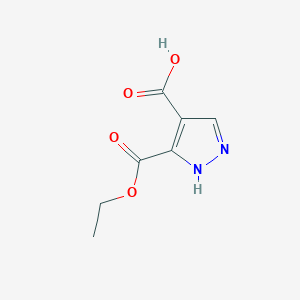

![rel-((1R,8S,9s)-4,5-Dibromobicyclo[6.1.0]nonan-9-yl)methanol](/img/structure/B13655131.png)
![2-(4-([5-(Trifluoromethyl)-2-Pyridyl]Oxy)Phenyl)Acetonitrile](/img/structure/B13655138.png)
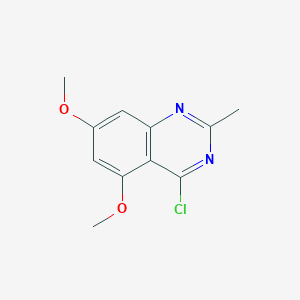
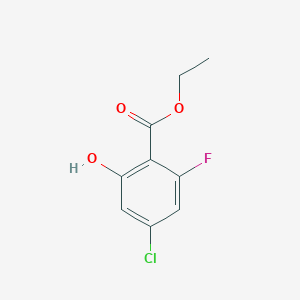
![[[2,2'-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-bis(1,1-dimethylethyl)phenolato-|EO]](2-)](4-methylbenzenesulfonato-|EO)cobalt](/img/structure/B13655148.png)
![tert-Butyl 6-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13655151.png)
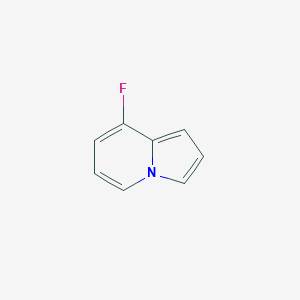
![{[2-Oxo-1,2-bis(pyridin-2-yl)ethylidene]amino}thiourea](/img/structure/B13655161.png)
